molecular formula C6H4ClF5N2 B1435239 5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2091619-90-6

5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole

Katalognummer: B1435239
CAS-Nummer: 2091619-90-6
Molekulargewicht: 234.55 g/mol
InChI-Schlüssel: KXIQWFOFOJLFKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is a polyhalogenated pyrazole derivative characterized by three distinct substituents: a chloromethyl group at position 5, a difluoromethyl group at position 1, and a trifluoromethyl group at position 2. This compound’s structural uniqueness lies in the combination of reactive and electron-withdrawing groups, which may influence its physicochemical properties and biological activity. The trifluoromethyl group is a common feature in agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability and lipophilicity .

Eigenschaften

IUPAC Name

5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF5N2/c7-2-3-1-4(6(10,11)12)13-14(3)5(8)9/h1,5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIQWFOFOJLFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

5-(Chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative notable for its diverse biological activities and potential applications in pharmaceuticals and agriculture. This compound, characterized by its unique trifluoromethyl and chloromethyl groups, has garnered attention due to its efficacy against various biological targets.

  • Molecular Formula : C7H5ClF3N3
  • Molecular Weight : 229.58 g/mol
  • CAS Number : 121210628

Biological Activity Overview

The biological activities of pyrazole derivatives, including the compound , have been extensively studied. The following sections summarize key findings related to its pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. For instance, compounds with similar structural motifs have demonstrated minimum inhibitory concentrations (MICs) less than 1 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The incorporation of trifluoromethyl groups enhances these activities, making them effective against bacterial biofilms .

Anti-inflammatory Properties

Recent studies have identified pyrazole derivatives as potential anti-inflammatory agents. For example, certain compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specific derivatives have demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac . A series of studies reported that some pyrazole compounds exhibited selective COX-2 inhibition with high efficacy, suggesting their potential as safer alternatives for treating inflammatory conditions .

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the disruption of cell cycle progression and modulation of apoptotic pathways . Notably, certain derivatives have shown effectiveness against specific cancer cell lines, highlighting their potential as chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of halogen substituents (such as chlorine and fluorine) is known to enhance lipophilicity and bioavailability, which are critical factors for drug efficacy. The trifluoromethyl group is particularly noted for increasing metabolic stability and potency against various targets .

Case Studies

Several case studies illustrate the biological efficacy of related pyrazole compounds:

  • Study on COX Inhibition : A series of 1,5-diaryl pyrazoles were synthesized and evaluated for their anti-inflammatory properties. Compounds showed superior COX-2 inhibition with selectivity indices significantly higher than traditional NSAIDs .
  • Antibacterial Efficacy : In vitro studies demonstrated that specific trifluoromethyl-substituted pyrazoles had potent antibacterial effects against both planktonic and biofilm forms of S. aureus, with MIC values indicating strong activity .
  • Cancer Cell Line Testing : Compounds were tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis at low concentrations .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets effectively.

Case Study:
Researchers have synthesized derivatives of this compound to evaluate their efficacy as enzyme inhibitors. For instance, a derivative was tested against specific kinases involved in cancer pathways, showing promising results in inhibiting tumor growth in vitro.

Agrochemicals

The compound is also being explored for use in agrochemicals, particularly as a pesticide or herbicide. Its trifluoromethyl and difluoromethyl groups enhance lipophilicity, improving penetration into plant tissues.

Data Table: Agrochemical Applications

Application TypeCompound DerivativeActivity LevelTarget Organism
HerbicideThis compoundHighWeeds
InsecticideTrifluoromethyl derivativesModerateAphids

Material Science

In material science, this compound is utilized in the development of advanced materials due to its unique electronic properties. It can serve as a building block for polymers with specific thermal and mechanical properties.

Case Study:
A study demonstrated the incorporation of this pyrazole into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength compared to traditional polymers.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
Target Compound 5-(Chloromethyl), 1-(Difluoromethyl), 3-(Trifluoromethyl) ~250 (estimated) Synthetic intermediate; potential agrochemical
5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-(Trifluoromethyl)-1H-pyrazole 5-(4-Chlorophenyl), 1-(4-Methoxyphenyl) 352.74 Research chemical; structural studies
Celecoxib 5-(4-Methylphenyl), 1-(4-Sulfamoylphenyl), 3-(Trifluoromethyl) 381.37 COX-2 inhibitor; anti-inflammatory drug
4-(Chloromethyl)-5-(Difluoromethoxy)-1-Methyl-3-(Trifluoromethyl)-1H-pyrazole 4-(Chloromethyl), 5-(Difluoromethoxy), 1-Methyl Not reported Herbicidal intermediate
1-(4-Bromophenyl)-5-(p-Tolyl)-3-(Trifluoromethyl)-1H-pyrazole 1-(4-Bromophenyl), 5-(p-Tolyl) Not reported Precursor for sulfondiimine synthesis

Key Observations :

  • Reactivity : The target compound’s chloromethyl group is a reactive site for nucleophilic substitution, enabling further functionalization, whereas aryl-substituted analogs (e.g., 5-(4-chlorophenyl) derivatives) are more stable but less versatile in synthesis .
  • Electron-Withdrawing Effects: The trifluoromethyl and difluoromethyl groups enhance electrophilicity and metabolic stability compared to non-fluorinated analogs. This is critical in agrochemicals (e.g., herbicidal intermediates in ) and pharmaceuticals (e.g., Celecoxib’s COX-2 inhibition ).
  • Solubility and Lipophilicity : Aryl-substituted pyrazoles (e.g., 5-(4-chlorophenyl)) exhibit lower solubility in polar solvents due to bulky aromatic groups, while the target compound’s smaller substituents may improve solubility .

Vorbereitungsmethoden

Synthesis via Hydrazine Condensation and Fluorination

Procedure Overview:

  • Starting Materials: Hydrazines, fluorinated acyl chlorides or aldehydes, chloromethylating agents.
  • Step 1: Condensation of hydrazine derivatives with fluorinated aldehydes or ketones to form pyrazoline intermediates.
  • Step 2: Oxidation or aromatization to pyrazoles.
  • Step 3: Introduction of chloromethyl and difluoromethyl groups via nucleophilic substitution or electrophilic halogenation.

Key Reactions:

  • Use of difluorochloroacetyl chloride as a precursor for the difluoromethyl and chloromethyl groups.
  • Chloromethylation performed with chloromethyl methyl ether or formaldehyde derivatives under acidic or basic conditions.
  • Fluorination achieved with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).

Reaction Conditions:

Step Reagents Solvent Temperature Duration Notes
Hydrazine condensation Hydrazine derivatives + fluorinated aldehyde Ethanol or acetic acid Reflux 4-8 hours Forms pyrazoline intermediates
Aromatization Oxidants (e.g., air, DDQ) - Room temp 2-4 hours Converts to pyrazole core
Fluorination KF, phase transfer catalyst (e.g., tetrabutylammonium salts) DMF or DMA 130–160°C 2-4 hours Fluorination of aromatic ring or side chains
Chloromethylation Formaldehyde derivatives Acidic conditions Reflux 12-24 hours Introduces chloromethyl group

Patent-Backed Method: Fluorination of Pyrazole Precursors

According to patent WO 2014/111449, a process involves:

  • Reacting 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde with potassium fluoride in the presence of a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate.
  • The reaction occurs at elevated temperatures (around 150°C) in dimethylformamide (DMF) or dimethylacetamide (DMA) .
  • The fluorination step converts the chloromethyl group to a fluoromethyl group, or introduces fluorine at the 5-position.

Reaction Conditions:

Parameter Details
Reagents 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde, KF, tetrabutylammonium salt
Solvent DMF or DMA
Temperature 145–155°C
Time 3 hours
Catalyst loading 1–5 mol%

This method emphasizes the importance of using non-glass equipment due to KF's reactivity, favoring Teflon or stainless steel reactors.

Synthesis of Related Fluorinated Pyrazoles

The synthesis of related compounds such as 3-fluoroalkyl-1-methylpyrazoles involves:

  • Starting from ethyl difluoroacetate , undergoing Claisen condensation to form fluorinated diketones.
  • Condensation with hydrazines to form pyrazolines, followed by aromatization.
  • Fluorination steps with metal fluorides or phase transfer catalysts to introduce fluorine substituents.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield Remarks
Hydrazine condensation Hydrazine + fluorinated aldehyde Oxidants Ethanol Reflux 70–90% Forms pyrazoline intermediates
Fluorination Pyrazole intermediate KF, phase transfer catalyst DMF/DMA 130–160°C 80–95% Fluorination at specific sites
Chloromethylation Formaldehyde derivatives Acidic catalyst Formaldehyde solution Reflux 60–85% Introduces chloromethyl group

Research Findings and Notes

  • Fluorination is often performed with potassium fluoride under phase transfer catalysis to enhance reactivity and selectivity, as demonstrated in patent WO 2014/111449.
  • Chloromethylation typically employs formaldehyde derivatives in acidic conditions, with yields dependent on reaction temperature and reagent purity.
  • Pyrazole core formation is achieved via hydrazine condensation, with subsequent functionalization steps tailored to introduce fluorinated and chlorinated groups selectively.
  • Safety considerations include handling of halogenated reagents and fluorinating agents, which are hazardous and require specialized equipment.

Q & A

Q. What are the optimal synthetic routes for 5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis can be optimized using microwave- or ultrasonic-assisted methods , which reduce reaction time (e.g., from hours to minutes) and improve yields compared to conventional heating. For example, highlights that non-conventional methods achieve >80% yield for similar trifluoromethylpyrazole derivatives by enhancing reaction efficiency and substrate compatibility. Key steps include:

  • Halogenation of pyrazole intermediates (e.g., 3-bromo-5-chloropyrazole) followed by substitution with trifluoromethyl groups.
  • Alkylation using formaldehyde under alkaline conditions to introduce the chloromethyl group .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • 1H/19F NMR : Assign peaks based on coupling patterns (e.g., splitting from CF3 and CF2 groups) and chemical shifts (δ 4.5–5.5 ppm for chloromethyl protons).
  • X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and analyze intermolecular interactions (e.g., halogen bonding between Cl and F atoms) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C6H5ClF5N2: 258.99) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Use fume hoods to avoid inhalation of vapors/dust.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in a desiccator at 2–8°C, away from oxidizers, to prevent decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity (e.g., COX-2 inhibition)?

Methodological Answer:

  • Synthetic modifications : Introduce substituents at the 1- and 5-positions (e.g., aryl, sulfonamide groups) to assess steric/electronic effects on target binding.
  • In vitro assays : Measure IC50 against COX-2 using enzyme-linked immunosorbent assays (ELISA) and compare selectivity over COX-1 (e.g., Celecoxib derivatives in show 1000-fold selectivity) .
  • Pharmacokinetic profiling : Evaluate metabolic stability via liver microsome assays to identify labile groups (e.g., difluoromethyl vs. trifluoromethyl) .

Q. How can computational methods predict binding modes and optimize derivatives for specific targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 (PDB: 3LN1). Focus on hydrophobic pockets accommodating CF3/Cl groups.
  • DFT calculations : Calculate electrostatic potential maps to optimize substituent polarity for target affinity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .

Q. How to resolve contradictions in reaction yields between small-scale and bulk synthesis?

Methodological Answer:

  • Scale-up challenges : Heat/mass transfer limitations in conventional reactors may reduce yields. Switch to flow chemistry for better temperature control.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., dehalogenated byproducts) and adjust stoichiometry of halogenating agents .

Q. What strategies stabilize this compound during long-term storage or biological assays?

Methodological Answer:

  • Lyophilization : Prepare stable lyophilized powders under argon to prevent hydrolysis of the chloromethyl group.
  • Co-solvent systems : Use DMSO:water (1:4) for aqueous solubility while minimizing degradation .

Q. How to validate analytical methods for quantifying trace impurities or enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IG-3 column with hexane:isopropanol (90:10) to resolve enantiomers (if applicable).
  • qNMR : Reference 1,3,5-trimethoxybenzene as an internal standard for purity assessment (e.g., >98% by peak integration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.